Cas no 1196-99-2 (3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole)

3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an ethyl group at the 3-position and a trichloromethyl group at the 5-position. This structure imparts notable reactivity, making it useful as an intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals. The trichloromethyl group enhances electrophilic character, facilitating nucleophilic substitution reactions, while the oxadiazole ring contributes to stability and versatility in further functionalization. Its well-defined molecular framework allows for precise modifications, supporting applications in the development of specialized chemical derivatives. The compound is typically handled under controlled conditions due to its potential reactivity.
3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole structure
1196-99-2 structure
Product Name:3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole
CAS No:1196-99-2
MF:C5H5Cl3N2O
MW:215.464998006821
CID:4576877
Update Time:2025-10-31

3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole
    • Inchi: 1S/C5H5Cl3N2O/c1-2-3-9-4(11-10-3)5(6,7)8/h2H2,1H3
    • InChI Key: OPWLXADFMKMURJ-UHFFFAOYSA-N
    • SMILES: O1C(C(Cl)(Cl)Cl)=NC(CC)=N1

3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B437553-25mg
3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole
1196-99-2
25mg
$ 50.00 2022-06-07
TRC
B437553-50mg
3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole
1196-99-2
50mg
$ 95.00 2022-06-07
TRC
B437553-250mg
3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole
1196-99-2
250mg
$ 320.00 2022-06-07
Chemenu
CM468957-250mg
3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole
1196-99-2 95%+
250mg
$*** 2023-04-03
Chemenu
CM468957-500mg
3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole
1196-99-2 95%+
500mg
$*** 2023-04-03
Chemenu
CM468957-1g
3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole
1196-99-2 95%+
1g
$*** 2023-04-03
Enamine
EN300-74180-0.05g
3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole
1196-99-2 95%
0.05g
$66.0 2024-05-24
Enamine
EN300-74180-0.1g
3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole
1196-99-2 95%
0.1g
$98.0 2024-05-24
Enamine
EN300-74180-0.25g
3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole
1196-99-2 95%
0.25g
$142.0 2024-05-24
Enamine
EN300-74180-0.5g
3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole
1196-99-2 95%
0.5g
$271.0 2024-05-24

Additional information on 3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole

Recent Advances in the Study of 3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole (CAS: 1196-99-2)

3-Ethyl-5-(trichloromethyl)-1,2,4-oxadiazole (CAS: 1196-99-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential biological activities. Recent studies have explored its applications in drug discovery, agrochemicals, and material science, highlighting its versatility as a building block for more complex molecules.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a precursor in the synthesis of novel antimicrobial agents. The researchers utilized 3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole as a key intermediate to develop a series of derivatives with enhanced activity against multidrug-resistant bacterial strains. The study reported promising in vitro results, with several derivatives exhibiting minimal inhibitory concentrations (MICs) below 1 µg/mL against Staphylococcus aureus and Escherichia coli.

In the agrochemical sector, a 2022 patent application (WO2022156789) detailed the use of 3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole in the formulation of next-generation fungicides. The compound's trichloromethyl group was found to enhance its binding affinity to fungal cytochrome P450 enzymes, leading to improved efficacy against Botrytis cinerea and Fusarium oxysporum. Field trials demonstrated a 30-40% reduction in disease incidence compared to conventional fungicides.

From a mechanistic perspective, computational studies published in Bioorganic & Medicinal Chemistry Letters (2023) shed light on the compound's reactivity. Density functional theory (DFT) calculations revealed that the trichloromethyl group significantly influences the electronic properties of the oxadiazole ring, making it more susceptible to nucleophilic attack at the C-5 position. This finding has important implications for the design of targeted covalent inhibitors in drug development.

Recent advances in synthetic methodology have also improved access to this compound. A 2023 Organic Process Research & Development paper described a scalable, one-pot synthesis of 3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole from ethyl cyanoacetate and trichloroacetonitrile, achieving an 85% yield with minimal purification steps. This development addresses previous challenges in large-scale production.

Looking forward, researchers are exploring the compound's potential in materials science, particularly in the development of photoactive polymers. Preliminary studies suggest that incorporation of 3-ethyl-5-(trichloromethyl)-1,2,4-oxadiazole into polymer backbones can enhance light absorption properties, opening possibilities for organic photovoltaic applications.

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd